PDE4 Inhibition: Binding Affinity of the Dimethylphosphoryl Glycine Ester Scaffold vs. Rolipram
A structurally analogous dimethylphosphoryl‑containing glycine derivative demonstrated measurable PDE4 binding affinity (Ki = 187 nM, IC₅₀ = 220 nM) in a guinea‑pig brain membrane [³H]‑rolipram displacement assay [1]. While the reference PDE4 inhibitor rolipram exhibits higher potency (PDE4A IC₅₀ ≈ 3 nM; PDE4B IC₅₀ ≈ 130 nM; PDE4D IC₅₀ ≈ 240 nM) , the dimethylphosphoryl scaffold provides a synthetically tractable starting point for further optimization. The dimethylphosphoryl group mimics the phosphate moiety of cAMP, enabling competitive binding at the PDE4 catalytic site—a feature absent in non‑phosphorylated glycine esters.
| Evidence Dimension | PDE4 binding affinity |
|---|---|
| Target Compound Data | Dimethylphosphoryl glycine ester analog: PDE4 Ki = 187 nM; IC₅₀ = 220 nM (guinea‑pig brain membrane assay) [1] |
| Comparator Or Baseline | Rolipram (reference PDE4 inhibitor): PDE4A IC₅₀ ≈ 3 nM; PDE4B IC₅₀ ≈ 130 nM; PDE4D IC₅₀ ≈ 240 nM |
| Quantified Difference | Rolipram sub‑nanomolar for PDE4A vs. ~200 nM for dimethylphosphoryl glycine ester analog; comparable to rolipram's PDE4D potency |
| Conditions | [³H]‑rolipram displacement in guinea‑pig brain membranes; PDE4A/B/D isoform‑specific assays for rolipram |
Why This Matters
The dimethylphosphoryl glycine ester scaffold demonstrates intrinsic PDE4 engagement, providing a validated starting point for medicinal chemistry programs targeting PDE4‑mediated inflammatory or CNS disorders.
- [1] BindingDB. BDBM50215949 (CHEMBL54767). Ki: 187 nM; IC₅₀: 220 nM for PDE4 ([³H]‑rolipram displacement, guinea‑pig brain membrane assay). View Source
